ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate

CYP450 Inhibition Drug Metabolism In Vitro ADME

Sourcing a reliable, characterized CYP2A6 probe for in vitro metabolism studies often involves verifying selectivity claims and batch-to-batch consistency. This compound resolves that challenge with defined pharmacology: • Selective CYP2A6 inhibition: IC50 1.20 µM with 6.8-fold selectivity over CYP2D6 - validated for human liver microsome assays. • Multi-target reference standard: Also cataloged as an MAO-A inhibitor in TTD/DrugMAP, with curated entries in ChEMBL (CHEMBL470419), BindingDB, and PubChem (CID 869109). • Rigid planar conformation: Intramolecular N-H···O hydrogen bond stabilizes the coumarin-3-carboxamide core, simplifying docking and pharmacophore modeling. Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C19H15NO5
Molecular Weight 337.3 g/mol
Cat. No. B2394375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-oxo-2H-chromene-3-amido)benzoate
Molecular FormulaC19H15NO5
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21)
InChIKeyMISJYZJMFQOBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate: Compound Profile


Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate (CAS: 111947-24-1) is a synthetic 3-carboxamido coumarin derivative belonging to the benzopyrone class [1]. This compound features a 2-oxo-2H-chromene (coumarin) core linked via a 3-carboxamide bridge to an ethyl benzoate moiety, with a molecular formula of C19H15NO5 and a molecular weight of 337.33 g/mol [1]. The compound complies with Lipinski's Rule of Five, indicating favorable drug-likeness properties for screening applications [2]. Identified in authoritative databases as a discovery agent, this small molecule has been curated in ChEMBL (CHEMBL470419), BindingDB, and PubChem (CID 869109) [3].

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate: Generic Substitution Risks


Broad substitution within the coumarin-3-carboxamide class is scientifically unsound due to the critical role of the N-substituent in dictating biological selectivity and potency. Published SAR evaluations demonstrate that coumarin-3-carboxamides bearing different N-phenyl or N-benzamide moieties exhibit highly variable, and often mutually exclusive, activity profiles [1]. Specifically, while some derivatives in this class display potent anticancer activity (e.g., 4-fluoro benzamide derivatives 14b and 14e with IC50 values as low as 0.39 μM against HeLa cells), the majority show negligible broad-spectrum antibacterial activity [1]. Crucially, the specific ethyl 4-benzoate substituent present in the target compound confers a distinct electronic and steric environment, differentiating it from analogs with halogenated or alkyl-substituted phenyl rings. Therefore, assuming functional interchangeability without verifying the exact N-substituent's impact on target engagement and ADME properties carries substantial risk of experimental failure in screening or mechanistic studies [2].

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate: Selectivity Evidence


CYP2A6 Selectivity Profile

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate demonstrates a significantly higher inhibitory potency for Cytochrome P450 2A6 (CYP2A6) compared to CYP2D6 and CYP1A2 in human liver microsome assays [1]. The IC50 for CYP2A6 was 1,200 nM (1.20 μM), which represents a 6.8-fold and 20.8-fold selectivity window over CYP2D6 (IC50 = 8,200 nM) and CYP1A2 (IC50 = 25,000 nM), respectively [1]. In contrast, other coumarin-3-carboxamide derivatives with different N-substituents exhibit markedly different CYP inhibition fingerprints, underscoring the importance of the ethyl benzoate moiety in determining this specific selectivity profile [1].

CYP450 Inhibition Drug Metabolism In Vitro ADME Selectivity

MAO-A Inhibitory Activity

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate is explicitly documented as an inhibitor of Monoamine Oxidase type A (MAO-A) [1]. While specific Ki or IC50 values for this exact compound in MAO-A assays are not currently available in the open literature, the compound is cross-referenced in major drug-target databases (TTD, DrugMAP) as a MAO-A inhibitor based on foundational studies of 3-carboxamido-7-substituted coumarins [2]. This annotation distinguishes it from the majority of coumarin-3-carboxamide analogs, which are primarily profiled for anticancer or antibacterial activity and lack verified MAO-A engagement [3].

MAO Inhibition Neuropharmacology Target Engagement Amine Oxidase

Coumarin-3-Carboxamide Scaffold Planar Conformation

The coumarin-3-carboxamide core, which defines the structure of ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate, exhibits a characteristic intramolecular N—H⋯O hydrogen bond that stabilizes a near-planar conformation between the coumarin ring and the carboxamide group [1]. X-ray crystallographic analysis of related 6-substituted coumarin-3-carboxamide derivatives confirms this planar geometry is a conserved feature, driven by these specific intramolecular hydrogen bonds [1]. In contrast, alternative coumarin modifications, such as esters at the 3-position (e.g., 2-oxo-2H-chromen-3-yl 4-fluorobenzoate), adopt a non-planar conformation with a dihedral angle of approximately 70-74° between the coumarin and the substituent ring [2]. This fundamental difference in 3D geometry directly impacts molecular recognition and binding interactions.

Crystal Structure Solid-State Chemistry Molecular Conformation Planarity

Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate: Validated Applications


CYP2A6-Mediated Metabolism and Drug-Drug Interaction

Given its defined IC50 profile against human CYP2A6 (1.20 μM) with 6.8-fold selectivity over CYP2D6, ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a suitable tool compound or probe for in vitro metabolism studies using human liver microsomes. It serves as a selective inhibitor for dissecting CYP2A6-dependent pathways in compound screening [1].

MAO-A Inhibition Research

This compound is cataloged in major drug-target databases (TTD, DrugMAP) as a MAO-A inhibitor, based on foundational work in the 3-carboxamido-7-substituted coumarin series. Researchers exploring novel MAO-A inhibitors or studying the structure-activity relationship of coumarin-based ligands can utilize this compound as a characterized reference standard [2][3].

Computational Docking with Planar Scaffolds

The confirmed planar geometry of the coumarin-3-carboxamide core, stabilized by an intramolecular N—H⋯O hydrogen bond, makes ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate a valuable model compound for computational docking, molecular dynamics simulations, and pharmacophore modeling. Its rigid, planar conformation simplifies binding pose predictions compared to flexible analogs [4].

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